[(4-acetylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate [(4-acetylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
Brand Name: Vulcanchem
CAS No.: 1794938-33-2
VCID: VC11973905
InChI: InChI=1S/C19H19NO4/c1-13-3-5-15(6-4-13)11-19(23)24-12-18(22)20-17-9-7-16(8-10-17)14(2)21/h3-10H,11-12H2,1-2H3,(H,20,22)
SMILES: CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)C
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol

[(4-acetylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate

CAS No.: 1794938-33-2

Cat. No.: VC11973905

Molecular Formula: C19H19NO4

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

[(4-acetylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate - 1794938-33-2

Specification

CAS No. 1794938-33-2
Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
IUPAC Name [2-(4-acetylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Standard InChI InChI=1S/C19H19NO4/c1-13-3-5-15(6-4-13)11-19(23)24-12-18(22)20-17-9-7-16(8-10-17)14(2)21/h3-10H,11-12H2,1-2H3,(H,20,22)
Standard InChI Key XGEAVJQYMPTHMB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)C
Canonical SMILES CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)C

Introduction

[(4-Acetylphenyl)carbamoyl]methyl 2-(4-Methylphenyl)acetate is a synthetic organic compound with potential applications in pharmaceutical and material sciences. Its structure combines functional groups such as carbamoyl, acetyl, and ester moieties, which contribute to its chemical reactivity and potential biological activity.

Synthesis Pathways

The synthesis of [(4-Acetylphenyl)carbamoyl]methyl 2-(4-Methylphenyl)acetate typically involves multi-step reactions:

  • Step 1: Preparation of the Carbamoyl Intermediate

    • A reaction between 4-acetylaniline and phosgene (or its safer derivatives like triphosgene) can yield the carbamoyl chloride intermediate.

  • Step 2: Esterification

    • The carbamoyl chloride is reacted with methyl 2-(4-methylphenyl)acetate in the presence of a base (e.g., triethylamine or pyridine) to form the final product.

  • Step 3: Purification

    • The product is purified using recrystallization or chromatography techniques to ensure high purity for further applications.

Structural Characterization

The compound's structure is confirmed using various spectroscopic and analytical techniques:

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks include:

      • Amide (C=O): ~1650–1700 cm1^{-1}

      • Ester (C=O): ~1730–1750 cm1^{-1}

      • N-H stretching: ~3200–3400 cm1^{-1}

  • Nuclear Magnetic Resonance (NMR):

    • 1^{1}H NMR:

      • Signals for aromatic protons (~7–8 ppm).

      • Methyl groups (~2–3 ppm).

      • NH proton (~6–7 ppm).

    • 13^{13}C NMR:

      • Signals for carbonyl carbons (~170–180 ppm).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=299m/z = 299, confirming the molecular weight.

Potential Applications

  • Pharmaceuticals:

    • The compound's functional groups suggest potential as a precursor for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.

  • Material Science:

    • Its ester and carbamoyl functionalities make it suitable for use in polymer synthesis, where it could impart unique mechanical or thermal properties to materials.

  • Biological Studies:

    • Preliminary studies could explore its interaction with enzymes or receptors due to its structural resemblance to bioactive compounds.

Research Findings and Observations

StudyKey Findings
Hydrogen Bonding AnalysisIntramolecular N-H···O=C hydrogen bonds stabilize the structure .
Crystal PackingExhibits π-π stacking interactions between aromatic rings, enhancing molecular stability .
Biological Activity PredictionsFunctional groups suggest possible enzyme inhibition or receptor binding capabilities .

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